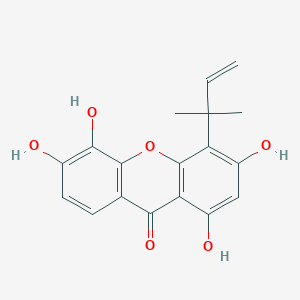![molecular formula C20H27F3N2O5 B161735 (2S)-6-amino-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-(2,2,2-trifluoroacetyl)amino]hexanoic acid CAS No. 130414-30-1](/img/structure/B161735.png)
(2S)-6-amino-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-(2,2,2-trifluoroacetyl)amino]hexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-6-amino-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-(2,2,2-trifluoroacetyl)amino]hexanoic acid is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a lysine backbone modified with ethoxycarbonyl, phenylpropyl, and trifluoroacetyl groups, which may impart unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-6-amino-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-(2,2,2-trifluoroacetyl)amino]hexanoic acid typically involves multiple steps:
Protection of the amino group: The amino group of L-lysine is protected using a suitable protecting group such as Boc (tert-butoxycarbonyl).
Introduction of the ethoxycarbonyl group: The protected lysine is reacted with ethyl chloroformate to introduce the ethoxycarbonyl group.
Addition of the phenylpropyl group: The intermediate is then reacted with a phenylpropyl halide under basic conditions to attach the phenylpropyl group.
Trifluoroacetylation: Finally, the trifluoroacetyl group is introduced using trifluoroacetic anhydride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
化学反应分析
Types of Reactions
(2S)-6-amino-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-(2,2,2-trifluoroacetyl)amino]hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the ethoxycarbonyl or phenylpropyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl halides, or other electrophiles/nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: Used as a chiral building block in organic synthesis.
Biology: May serve as a probe or ligand in biochemical studies.
Industry: Used in the synthesis of advanced materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of (2S)-6-amino-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-(2,2,2-trifluoroacetyl)amino]hexanoic acid depends on its specific interactions with molecular targets. These may include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor modulation: It may act as an agonist or antagonist at certain receptors, affecting cellular signaling pathways.
Protein binding: The compound may interact with proteins, altering their structure and function.
相似化合物的比较
Similar Compounds
- (S)-(-)-1-[N-(1-Ethoxycarbonyl-3-phenylpropyl)-N-acetyl]-L-lysine
- (S)-(-)-1-[N-(1-Ethoxycarbonyl-3-phenylpropyl)-N-benzoyl]-L-lysine
- (S)-(-)-1-[N-(1-Ethoxycarbonyl-3-phenylpropyl)-N-formyl]-L-lysine
Uniqueness
(2S)-6-amino-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-(2,2,2-trifluoroacetyl)amino]hexanoic acid is unique due to the presence of the trifluoroacetyl group, which can impart distinct electronic and steric properties. This may result in different reactivity and interactions compared to similar compounds with other acyl groups.
属性
CAS 编号 |
130414-30-1 |
|---|---|
分子式 |
C20H27F3N2O5 |
分子量 |
432.4 g/mol |
IUPAC 名称 |
(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid |
InChI |
InChI=1S/C20H27F3N2O5/c1-2-30-18(28)16(12-11-14-8-4-3-5-9-14)25-15(17(26)27)10-6-7-13-24-19(29)20(21,22)23/h3-5,8-9,15-16,25H,2,6-7,10-13H2,1H3,(H,24,29)(H,26,27)/t15-,16+/m0/s1 |
InChI 键 |
YNLDFNVDZZGPHE-JKSUJKDBSA-N |
SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)N(C(CCCCN)C(=O)O)C(=O)C(F)(F)F |
手性 SMILES |
CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H](CCCCNC(=O)C(F)(F)F)C(=O)O |
规范 SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(CCCCNC(=O)C(F)(F)F)C(=O)O |
| 130414-30-1 | |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


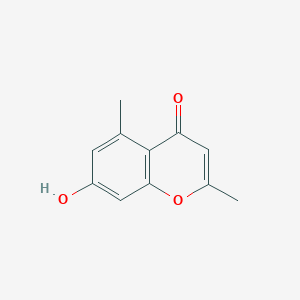
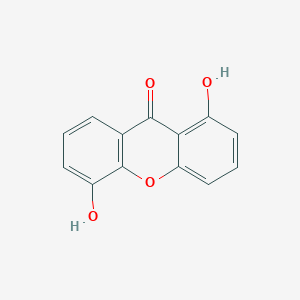
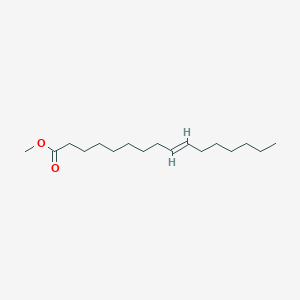
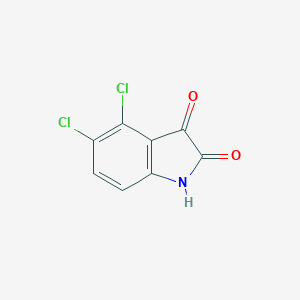
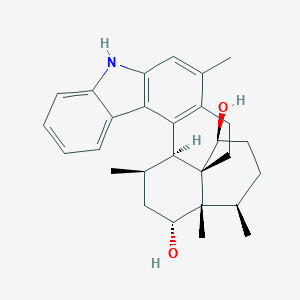
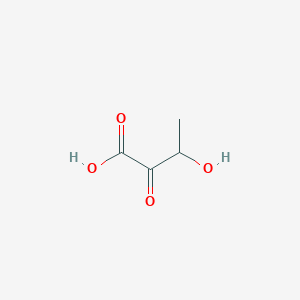
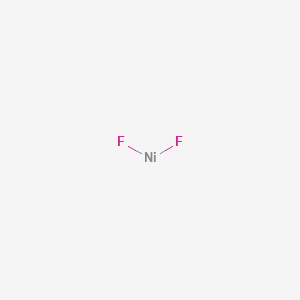
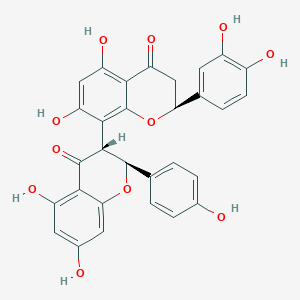
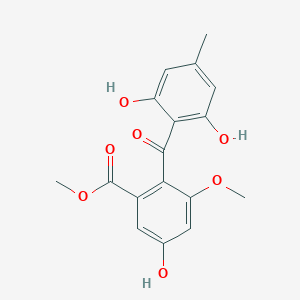

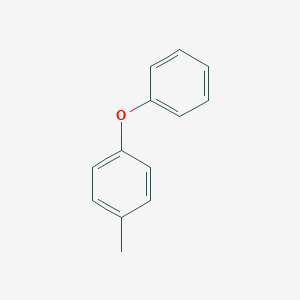
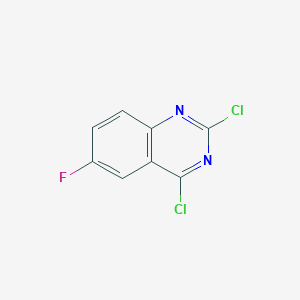
![5-[2-(1,3-Diethyl-1,3-dihydro-benzoimidazol-2-ylidene)-eth-(Z)-ylidene]-3-ethyl-2-thioxo-thiazolidin-4-one](/img/structure/B161675.png)
